molecular formula C10H9BrO B13594847 3-Buten-2-one, 4-(2-bromophenyl)- CAS No. 72454-54-7

3-Buten-2-one, 4-(2-bromophenyl)-

Cat. No.: B13594847
CAS No.: 72454-54-7
M. Wt: 225.08 g/mol
InChI Key: YEXZDFFGPWZWBU-VOTSOKGWSA-N
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Description

4-(2-Bromophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H9BrO It is a derivative of butenone, where a bromophenyl group is attached to the butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Bromophenyl)but-3-en-2-one can be synthesized through various methods. One common route involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with a halogenated aromatic compound. For 4-(2-Bromophenyl)but-3-en-2-one, the reaction would involve coupling 2-bromophenylboronic acid with but-3-en-2-one under mild conditions .

Industrial Production Methods

In an industrial setting, the production of 4-(2-Bromophenyl)but-3-en-2-one would likely involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, using high-efficiency catalysts and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)but-3-en-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Bromophenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)but-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)but-3-en-2-one
  • 4-(3-Bromophenyl)but-3-en-2-one
  • 4-Phenylbut-3-en-2-one

Uniqueness

4-(2-Bromophenyl)but-3-en-2-one is unique due to the position of the bromine atom on the phenyl ring. This positional isomerism can significantly affect the compound’s reactivity and biological activity. Compared to its 3- and 4-bromo analogs, 4-(2-Bromophenyl)but-3-en-2-one may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

CAS No.

72454-54-7

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

(E)-4-(2-bromophenyl)but-3-en-2-one

InChI

InChI=1S/C10H9BrO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3/b7-6+

InChI Key

YEXZDFFGPWZWBU-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1Br

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1Br

Origin of Product

United States

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